molecular formula C20H21N5O3 B2384753 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878728-23-5

6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2384753
CAS RN: 878728-23-5
M. Wt: 379.42
InChI Key: RKDNNAURVTWKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Research into imidazo[2,1-f]purine-2,4-dione derivatives has shown that these compounds have significant pharmacological potential. A study by Zagórska et al. (2009) synthesized a series of these derivatives and evaluated them for their in vitro affinity as 5-HT(1A) receptor ligands. Preliminary studies indicated anxiolytic-like and antidepressant-like activities in mice, suggesting that these compounds, including those structurally similar to 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, could be worthy of further research for their potential anxiolytic and antidepressant activities (Zagórska et al., 2009).

Molecular Studies and Structure-Activity Relationships

Further studies by Zagórska et al. (2015) on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones aimed to evaluate their affinity for serotoninergic and dopaminergic receptors. These studies have identified compounds with potent receptor ligand activities, suggesting a potential for the development of treatments for psychiatric disorders. This research underscores the importance of the structural components of these molecules, which may include derivatives of 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, in achieving desired pharmacological effects (Zagórska et al., 2015).

Luminescence Sensing Applications

In the field of material science, Shi et al. (2015) reported on lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate. These frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives through characteristic luminescence, highlighting the utility of imidazole derivatives, such as 6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione, in the development of fluorescence sensors for chemical detection (Shi et al., 2015).

properties

IUPAC Name

6-(2,5-dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-11-6-7-12(2)15(8-11)25-13(3)9-23-16-17(21-19(23)25)22(5)20(28)24(18(16)27)10-14(4)26/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDNNAURVTWKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione

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